4-(Piperidin-3-ylcarbonyl)morpholine

説明

BenchChem offers high-quality 4-(Piperidin-3-ylcarbonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-3-ylcarbonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

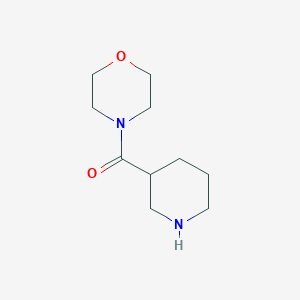

Structure

3D Structure

特性

IUPAC Name |

morpholin-4-yl(piperidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAQRKAOFPLUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585436 | |

| Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35090-96-1 | |

| Record name | (Morpholin-4-yl)(piperidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 4-(Piperidin-3-ylcarbonyl)morpholine

4-(Piperidin-3-ylcarbonyl)morpholine is a heterocyclic compound that merges two key pharmacophores: the piperidine ring and the morpholine moiety, linked by a robust amide bond. In medicinal chemistry, both piperidine and morpholine are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals. The morpholine ring, with its ether and amine functional groups, often imparts favorable properties such as increased water solubility, metabolic stability, and improved pharmacokinetic profiles.[1] The piperidine ring provides a versatile, three-dimensional scaffold that can be readily functionalized to modulate potency and selectivity for various biological targets.

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(Piperidin-3-ylcarbonyl)morpholine. By understanding its core characteristics, scientists can effectively leverage this molecule as a foundational building block in the design and synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its application in experimental settings, dictating everything from solvent choice to reaction conditions. 4-(Piperidin-3-ylcarbonyl)morpholine is typically handled in its free base form or as a hydrochloride salt to improve stability and solubility.

Caption: Chemical structure of 4-(Piperidin-3-ylcarbonyl)morpholine.

Table 1: Physicochemical Properties

| Property | Value (Hydrochloride Salt) | Value (Free Base, Calculated) | Reference |

|---|---|---|---|

| CAS Number | 35090-96-1 | N/A | [2] |

| Molecular Formula | C₁₀H₁₉ClN₂O₂ | C₁₀H₁₈N₂O₂ | [2] |

| Molecular Weight | 234.72 g/mol | 198.27 g/mol | [2] |

| Density | 1.111 g/cm³ | 1.111 g/cm³ | [2][3] |

| Boiling Point | 369.8°C at 760 mmHg | 369.8°C at 760 mmHg | [2][3] |

| Flash Point | 177.4°C | 177.4°C |[2][3] |

Synthesis and Purification

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While numerous specific adaptations exist, a common and logical approach for the synthesis of 4-(Piperidin-3-ylcarbonyl)morpholine involves the coupling of a suitably protected piperidine-3-carboxylic acid with morpholine, followed by a deprotection step.

Causality Behind Experimental Choices:

-

N-Protection: The secondary amine of the piperidine ring is a potent nucleophile that would interfere with the desired amide bond formation. Therefore, it must be "protected" with a group like Boc (tert-butyloxycarbonyl). The Boc group is chosen for its stability under coupling conditions and its ease of removal under mild acidic conditions, which will not cleave the newly formed amide bond.

-

Amide Coupling: A peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) is used to activate the carboxylic acid, facilitating its reaction with the weakly nucleophilic morpholine.

-

Purification: Column chromatography is the standard method for purifying the protected intermediate, separating it from unreacted starting materials and coupling byproducts. The final product, often a salt, can typically be purified by recrystallization or precipitation.

Caption: General workflow for the synthesis of 4-(Piperidin-3-ylcarbonyl)morpholine.

Experimental Protocol: Two-Step Synthesis

This protocol describes a self-validating system for producing the target compound.

Step 1: Synthesis of tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add morpholine (1.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) sequentially.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

Step 2: Deprotection to yield 4-(Piperidin-3-ylcarbonyl)morpholine

-

Dissolve the purified intermediate from Step 1 in a minimal amount of DCM.

-

Add a solution of 4 M HCl in 1,4-dioxane (10-20 eq) or trifluoroacetic acid (TFA, 20-30% in DCM).

-

Stir the mixture at room temperature for 2-4 hours. Monitor the removal of the Boc group by TLC or LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure.

-

If TFA was used, neutralize with a base (e.g., NaHCO₃) and extract the free base. If HCl was used, the hydrochloride salt may precipitate directly. The crude product can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the final product as a white solid.

Chemical Reactivity and Stability

The reactivity of 4-(Piperidin-3-ylcarbonyl)morpholine is governed by its three primary functional groups: the secondary piperidine amine, the tertiary morpholine amine, and the amide linker.

-

Piperidine Nitrogen (N-H): This is the most reactive site on the molecule. As a secondary amine, it is both basic and nucleophilic. It can be readily alkylated, acylated, or used in reductive amination reactions to build more complex molecules. This position is the key handle for generating chemical libraries for structure-activity relationship (SAR) studies.

-

Amide Carbonyl (C=O): The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions at elevated temperatures. It is resistant to typical reducing agents like NaBH₄ but can be reduced by strong agents such as LiAlH₄ to the corresponding amine.

-

Morpholine Nitrogen: The electron-withdrawing effect of the adjacent ether oxygen makes the morpholine nitrogen significantly less basic and less nucleophilic than the piperidine nitrogen.[1] For most synthetic transformations, it remains unreactive.

Caption: Key reactive sites on the 4-(Piperidin-3-ylcarbonyl)morpholine scaffold.

Role in Medicinal Chemistry and Drug Development

This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a versatile intermediate and building block. Its value lies in providing a reliable scaffold to which various functional groups can be attached to explore chemical space and optimize biological activity.

-

Scaffold for Library Synthesis: The reactive piperidine nitrogen allows for the straightforward synthesis of large libraries of analogues. By varying the substituent at this position, researchers can fine-tune properties like target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

-

Potential Therapeutic Areas: Derivatives of morpholine and piperidine are being investigated across numerous disease areas. For instance, a structurally related compound, which features a piperidin-3-yl-methyl-morpholine core, was identified as a positive allosteric modulator of the GLP-1 receptor, highlighting potential applications in treating type 2 diabetes and obesity.[4] Other complex molecules incorporating these rings have shown promise as antitumor agents, often by enabling specific interactions with biological targets like DNA or key enzymes.[5] The morpholine moiety itself is a component in approved drugs like the anticancer agent gefitinib and the antibiotic linezolid.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(Piperidin-3-ylcarbonyl)morpholine is not widely available, data from the closely related isomer, 4-(piperidin-4-yl)morpholine, can be used to infer likely hazards.[6][7]

-

Hazard Classification: Expected to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

References

-

Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

-

Title: Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents Source: ACS Publications URL: [Link]

-

Title: 4-(Piperidin-3-ylcarbonyl)morpholine hydrochloride | 35090-96-1 Source: BuyersGuideChem URL: [Link]

-

Title: 4-Morpholinopiperidine | C9H18N2O | CID 795724 Source: PubChem URL: [Link]

-

Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: PMC - NIH URL: [Link]

- Title: Preparation method of 4-morpholino piperidine - CN105777615A Source: Google Patents URL

-

Title: Morpholine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) Source: Drug development & registration URL: [Link]

-

Title: 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects Source: PharmaCompass.com URL: [Link]

- Title: Method for producing 4-(piperidin-4-yl)

-

Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH URL: [Link]

-

Title: 4-(Piperidin-3-ylcarbonyl)morpholine hydrochloride | C10H18 N2 O2 Source: BuyersGuideChem URL: [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. 4-(Piperidin-3-ylcarbonyl)morpholine hydrochloride | 35090-96-1 [buyersguidechem.com]

- 3. 4-(Piperidin-3-ylcarbonyl)morpholine hydrochloride | C10H18 N2 O2 - BuyersGuideChem [buyersguidechem.com]

- 4. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Efficacy Testing of 4-(Piperidin-3-ylcarbonyl)morpholine in Animal Models of Cognitive Impairment

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Piperidine and Morpholine Scaffolds in Neurological Disorders

The piperidine and morpholine heterocyclic rings are prominent structural motifs in a vast array of pharmacologically active compounds.[1] Their prevalence in approved drugs highlights their importance as "privileged structures" in medicinal chemistry, often contributing to favorable pharmacokinetic properties and potent biological activity.[2] Derivatives of these scaffolds have been investigated for a multitude of therapeutic applications, including, but not limited to, anticancer, anti-inflammatory, and neuroprotective agents.[1][3] Specifically, compounds incorporating these moieties are being explored for their potential in treating neurodegenerative conditions such as Alzheimer's disease.[1]

This document provides a detailed guide for the preclinical evaluation of 4-(Piperidin-3-ylcarbonyl)morpholine , a novel compound featuring both a piperidine and a morpholine ring. Given the neurotropic potential of related structures, we hypothesize that this compound may act as a cognitive enhancer or neuroprotective agent. These protocols are designed to rigorously assess its efficacy in established rodent models of cognitive impairment, providing a framework for generating robust and translatable data.

PART 1: Rationale for Model Selection and Experimental Design

The successful preclinical evaluation of a potential therapeutic agent hinges on the selection of appropriate animal models that recapitulate key aspects of the human disease pathology. For assessing cognitive enhancement, rodent models remain the cornerstone of in vivo pharmacology due to their physiological and genetic similarity to humans, as well as the availability of well-validated behavioral paradigms.[4][5]

We will focus on two widely used and complementary mouse models of cognitive dysfunction:

-

Scopolamine-Induced Amnesia Model: This is an acute pharmacological model that induces a transient cholinergic deficit, mimicking some of the cognitive impairments seen in early-stage Alzheimer's disease.[5] It is particularly useful for rapid screening of compounds with potential pro-cognitive effects, especially those acting on the cholinergic system.

-

Amyloid-Beta (Aβ) Oligomer-Induced Cognitive Deficit Model: This model involves the intracerebroventricular (ICV) injection of Aβ oligomers, which are known to be a primary driver of neurotoxicity and cognitive decline in Alzheimer's disease.[6] This sub-chronic model allows for the assessment of a compound's ability to counteract the direct pathological effects of Aβ.

The experimental design will incorporate behavioral assessments to measure cognitive function, followed by ex vivo tissue analysis to probe the potential underlying mechanisms of action at the molecular level.

PART 2: Detailed Protocols and Methodologies

Compound Formulation and Administration

The hydrochloride salt of 4-(Piperidin-3-ylcarbonyl)morpholine is a water-soluble solid, simplifying its formulation for in vivo studies.[7][8]

-

Vehicle: Sterile 0.9% saline.

-

Preparation: Dissolve the compound in the vehicle to the desired concentrations (e.g., 1, 5, and 10 mg/kg). Prepare fresh daily.

-

Route of Administration: Intraperitoneal (IP) injection is recommended for systemic delivery and rapid absorption. Oral gavage (PO) could be explored as an alternative route in subsequent studies.

-

Dosing Regimen: In the acute scopolamine model, the compound will be administered 30 minutes prior to the scopolamine challenge. In the Aβ oligomer model, a daily administration for 14 days following Aβ injection is proposed to assess both acute and potential disease-modifying effects.

Scopolamine-Induced Amnesia Model: Protocol

This protocol is designed to assess the ability of 4-(Piperidin-3-ylcarbonyl)morpholine to reverse acute cholinergic-mediated memory impairment.

Experimental Workflow:

Caption: Workflow for the scopolamine-induced amnesia model.

Step-by-Step Protocol:

-

Animals: Adult male C57BL/6 mice (8-10 weeks old).

-

Acclimation: Acclimate mice for at least 7 days to the housing facility with ad libitum access to food and water.

-

Group Allocation: Randomly assign mice to the following groups (n=10-12 per group):

-

Vehicle + Saline

-

Vehicle + Scopolamine

-

4-(Piperidin-3-ylcarbonyl)morpholine (1, 5, 10 mg/kg) + Scopolamine

-

Donepezil (1 mg/kg, positive control) + Scopolamine

-

-

Dosing: Administer the test compound or vehicle via IP injection.

-

Cholinergic Challenge: 30 minutes after dosing, administer scopolamine (1 mg/kg, IP).

-

Behavioral Testing (30 minutes post-scopolamine):

-

Y-Maze Test: To assess spatial working memory. Place each mouse in the center of a Y-maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries to calculate the percentage of spontaneous alternation.

-

Morris Water Maze (MWM): To assess spatial learning and memory. This can be conducted over subsequent days with continued daily dosing.

-

Acquisition Phase (4 days): Train mice to find a hidden platform in a circular pool of water. Conduct 4 trials per day.

-

Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

-

Aβ Oligomer-Induced Cognitive Deficit Model: Protocol

This protocol evaluates the potential of the test compound to mitigate cognitive deficits induced by a key pathological agent in Alzheimer's disease.

Experimental Workflow:

Caption: Workflow for the Aβ oligomer-induced cognitive deficit model.

Step-by-Step Protocol:

-

Aβ Oligomer Preparation: Prepare Aβ1-42 oligomers according to established protocols.

-

Animals: Adult male C57BL/6 mice (10-12 weeks old).

-

Stereotaxic Surgery: Anesthetize mice and place them in a stereotaxic frame. Inject Aβ1-42 oligomers (or vehicle) bilaterally into the lateral ventricles (ICV).

-

Post-Operative Care: Provide appropriate post-operative care, including analgesia.

-

Group Allocation and Dosing: On day 3 post-surgery, randomly assign mice to treatment groups and begin daily IP administration of 4-(Piperidin-3-ylcarbonyl)morpholine (1, 5, 10 mg/kg) or vehicle for 14 days.

-

Behavioral Testing (starting on day 10 post-surgery):

-

Novel Object Recognition (NOR) Test: To assess recognition memory. On day 1, habituate mice to an open-field arena. On day 2, expose them to two identical objects. On day 3, replace one object with a novel one and measure the time spent exploring the novel versus the familiar object.

-

Morris Water Maze (MWM): As described in the scopolamine protocol, conduct acquisition and probe trials to assess spatial learning and memory.

-

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue. Homogenize the hippocampus and cortex for biochemical analysis (e.g., Western blot or ELISA) of:

-

Synaptic plasticity markers (e.g., PSD-95, Synaptophysin)

-

Neuroinflammatory markers (e.g., Iba1, GFAP, TNF-α, IL-1β)

-

PART 3: Data Presentation and Interpretation

Quantitative data from the behavioral and biochemical assays should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 1: Expected Outcomes in the Scopolamine-Induced Amnesia Model

| Parameter | Vehicle + Saline | Vehicle + Scopolamine | Compound + Scopolamine | Donepezil + Scopolamine |

| Y-Maze (% Alternation) | ~70-80% | ↓ (~50%) | ↑ (Dose-dependent increase) | ↑ (~70-80%) |

| MWM (Escape Latency) | ↓ (Steep learning curve) | ↑ (Impaired learning) | ↓ (Improved learning) | ↓ (Improved learning) |

| MWM (Time in Target Quadrant) | ↑ (~40%) | ~25% (Chance) | ↑ (Dose-dependent increase) | ↑ (~40%) |

Table 2: Expected Outcomes in the Aβ Oligomer-Induced Cognitive Deficit Model

| Parameter | Sham + Vehicle | Aβ + Vehicle | Aβ + Compound |

| NOR (Discrimination Index) | > 0.2 | ~ 0 | ↑ (Dose-dependent increase) |

| MWM (Escape Latency) | ↓ | ↑ | ↓ (Improved learning) |

| Synaptic Markers (PSD-95) | 100% | ↓ | ↑ (Restoration towards sham levels) |

| Inflammatory Markers (TNF-α) | Baseline | ↑ | ↓ (Reduction in neuroinflammation) |

Conclusion and Future Directions

These detailed protocols provide a robust framework for the initial efficacy testing of 4-(Piperidin-3-ylcarbonyl)morpholine in validated animal models of cognitive impairment. Positive results from these studies would warrant further investigation into the compound's mechanism of action, pharmacokinetic profile, and safety. Subsequent studies could explore its efficacy in transgenic mouse models of Alzheimer's disease, which offer a more chronic and progressive disease pathology.[9][10] The ultimate goal is to generate a comprehensive preclinical data package to support the potential advancement of this compound into further development as a novel therapeutic for cognitive disorders.

References

-

Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 88-100. [Link]

-

MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

-

Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

ChemBK. (2024). 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. [Link]

-

Forrest, L. R., et al. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neuroscience, 15, 707525. [Link]

-

Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-630. [Link]

-

Jankowsky, J. L., & Zheng, H. (2017). Practical considerations for choosing a mouse model of Alzheimer's disease. Molecular Neurodegeneration, 12(1), 89. [Link]

-

Levin, E. D. (2012). Introduction. In Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis. [Link]

-

Chen, Z., & Zhong, C. (2023). Animal models for research on neurodegenerative diseases. Animal Model and Experimental Medicine, 6(4), 273-274. [Link]

-

Lee, H. J., & Lee, K. W. (2021). Animal Models of Cognitive Deficits for Probiotic Treatment. Journal of Microbiology and Biotechnology, 31(7), 911-919. [Link]

-

Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Pharmaceutical Design, 21(8), 1035-1045. [Link]

-

LaFerla, F. M., & Green, K. N. (2012). Animal models of Alzheimer's disease. Cold Spring Harbor Perspectives in Medicine, 2(11), a006320. [Link]

-

GemPharmatech. (2022). [Webinar] Animal Models for Neurodegenerative Diseases. YouTube. [Link]

-

Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Pharmaceutical Design, 21(8), 1035-1045. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]

- 5. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Food Science of Animal Resources [kosfaj.org]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Development of 4-(Piperidin-3-ylcarbonyl)morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine and morpholine heterocycles are privileged structures in medicinal chemistry, frequently appearing in a wide range of biologically active compounds.[1] Their combination in the 4-(Piperidin-3-ylcarbonyl)morpholine scaffold offers a versatile platform for creating diverse chemical libraries for drug discovery. The secondary amine of the piperidine ring serves as a key handle for introducing a variety of substituents, allowing for fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis of the core scaffold, detailed protocols for its derivatization, methods for purification and characterization, and a proposed workflow for biological evaluation.

Introduction: The Piperidine-Morpholine Scaffold

Piperidine and morpholine derivatives are integral to modern pharmacology, with applications ranging from anticancer and antiviral agents to treatments for metabolic and cardiovascular diseases.[1][2][3] The 4-(Piperidin-3-ylcarbonyl)morpholine core combines the conformational rigidity of the piperidine ring with the polar, hydrogen-bond accepting morpholine moiety. This structure presents an attractive starting point for library synthesis due to the readily functionalizable piperidine nitrogen. By systematically modifying this position, researchers can explore structure-activity relationships (SAR) to identify novel therapeutic candidates. This document serves as a practical guide for the synthesis and preliminary evaluation of a library of N-substituted 4-(Piperidin-3-ylcarbonyl)morpholine derivatives.

Synthesis of the Core Scaffold

The foundational step is the synthesis of the parent compound, 4-(Piperidin-3-ylcarbonyl)morpholine. This is achieved through a standard amide coupling reaction between a protected piperidine-3-carboxylic acid and morpholine.[4][5] The use of a protecting group on the piperidine nitrogen, typically a tert-butoxycarbonyl (Boc) group, is crucial to prevent self-coupling and other side reactions.

Workflow for Core Scaffold Synthesis

Caption: Workflow for the synthesis of the core scaffold.

Protocol 2.1: Synthesis of tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate

This protocol details the amide bond formation, which is a widely used reaction in medicinal chemistry.[4] The choice of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling reagent is due to its high efficiency and low rate of racemization.[4]

-

Reagents & Materials:

-

1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

-

Morpholine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a round-bottom flask, add 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add morpholine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir.

-

In a separate container, dissolve HATU (1.2 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Protocol 2.2: Deprotection to Yield the Core Scaffold

-

Reagents & Materials:

-

tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Procedure (using TFA):

-

Dissolve the Boc-protected scaffold (1.0 eq) in DCM.

-

Add TFA (10-20 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the core scaffold, 4-(Piperidin-3-ylcarbonyl)morpholine. The product is often used in the next step without further purification.

-

Strategies for Derivatization of the Piperidine Nitrogen

The secondary amine of the core scaffold is a nucleophilic site ripe for a variety of chemical transformations. This allows for the creation of a library of analogs with diverse functionalities.

| Derivatization Strategy | Reagents & Conditions | Resulting Moiety (R-) |

| Reductive Amination | Aldehyde or Ketone, NaBH(OAc)₃ or Borane-Pyridine complex, DCE or EtOH | Alkyl, Benzyl, Heteroarylmethyl |

| Acylation/Sulfonylation | Acyl chloride or Sulfonyl chloride, Triethylamine or Pyridine, DCM | Acyl, Sulfonyl |

| Buchwald-Hartwig Amination | Aryl or Heteroaryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Aryl, Heteroaryl |

Protocol 3.1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds.[6][7] This one-pot procedure is convenient for generating a diverse set of N-alkylated piperidines.[6]

-

Reagents & Materials:

-

4-(Piperidin-3-ylcarbonyl)morpholine (1.0 eq)

-

Aldehyde or Ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Acetic Acid (catalytic amount)

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve the core scaffold and the desired aldehyde/ketone in DCE.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture for 30 minutes at room temperature to facilitate iminium ion formation.

-

Add NaBH(OAc)₃ portion-wise over 10 minutes.

-

Stir at room temperature for 12-24 hours. Monitor by LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Protocol 3.2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between amines and aryl halides, a transformation that has proven challenging for some substrate combinations but is a mainstay of organic synthesis.[8][9]

-

Reagents & Materials:

-

4-(Piperidin-3-ylcarbonyl)morpholine (1.2 eq)

-

Aryl or Heteroaryl Bromide/Iodide (1.0 eq)

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02-0.05 eq)

-

Xantphos (or other suitable ligand) (0.04-0.10 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene or Dioxane

-

-

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide, Pd₂(dba)₃, and the ligand.

-

Add the anhydrous solvent, followed by the core scaffold and NaOtBu.

-

Heat the reaction mixture to 80-110 °C and stir for 8-24 hours. Monitor by LC-MS.

-

Cool the reaction to room temperature and dilute with EtOAc.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of each synthesized derivative, which is critical for reliable biological testing.

Purification

-

Flash Column Chromatography: The primary method for purifying the synthesized compounds. A gradient of solvents (e.g., Hexanes/EtOAc or DCM/MeOH) is typically used to elute the product from a silica gel column.

-

Preparative HPLC: For compounds that are difficult to separate by column chromatography, reverse-phase preparative HPLC can be employed to achieve high purity (>95%).

Characterization

| Technique | Purpose | Expected Observations |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for [M+H]⁺.[10][11] |

| ¹H NMR | Structural confirmation | Characteristic peaks for the piperidine, morpholine, and newly introduced 'R' group protons. Integration should match the number of protons. |

| ¹³C NMR | Structural confirmation | Confirms the carbon skeleton of the molecule. The presence of rotamers due to hindered amide bond rotation can sometimes lead to peak broadening or duplication.[12] |

| HRMS | Exact mass determination | Provides a highly accurate mass measurement, confirming the elemental composition of the molecule. |

Proposed Biological Evaluation Workflow

Given that piperidine-morpholine motifs are present in compounds with a wide array of biological activities, a tiered screening approach is recommended.

Caption: Tiered screening funnel for biological evaluation.

-

Primary Screening: Screen the entire library at a single high concentration (e.g., 10 µM) against a panel of diverse and relevant biological targets. Targets could be selected based on known activities of similar scaffolds, such as GPCRs, ion channels, kinases, or enzymes like soluble epoxide hydrolase.[3]

-

Hit Confirmation: Compounds showing significant activity (e.g., >50% inhibition or activation) are re-tested to confirm their activity.

-

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values).

-

Secondary Assays: Promising compounds are evaluated in secondary or orthogonal assays to confirm their mechanism of action and assess selectivity against related targets.

-

SAR Analysis: The relationship between the chemical structure of the derivatives and their biological activity is analyzed to guide the design of the next generation of compounds with improved properties.

References

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). National Institutes of Health. [Link]

-

Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993). Marcel Dekker, Inc. [Link]

-

Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. [Link]

-

HATU coupling - what's the best order?. (2024). Reddit. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health. [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. [Link]

- Method for producing 4-(piperidin-4-yl)morpholine. (2017).

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing. [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). ResearchGate. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). N/A. [Link]

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). InTech. [Link]

- Preparation method of 4-morpholino piperidine. (2016).

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). PubMed. [Link]

-

Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. (2001). ResearchGate. [Link]

-

Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2017). ResearchGate. [Link]

-

The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. (n.d.). ResearchGate. [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2023). ResearchGate. [Link]

-

Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. (2023). National Science Foundation. [Link]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2018). ResearchGate. [Link]

-

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (2009). MDPI. [Link]

-

Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2023). ResearchGate. [Link]

-

Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019). ACS Publications. [Link]

-

Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). RSC Publishing. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). MDPI. [Link]

-

Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. [Link]

-

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. (2009). ResearchGate. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

-

Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). PubMed. [Link]

-

Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). RSC Publishing. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). National Institutes of Health. [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. growingscience.com [growingscience.com]

- 5. hepatochem.com [hepatochem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 4-(Piperidin-3-ylcarbonyl)morpholine Synthesis

Introduction

Welcome to the technical support guide for the synthesis of 4-(Piperidin-3-ylcarbonyl)morpholine. This valuable building block is frequently utilized in medicinal chemistry and drug development. While its synthesis appears straightforward—an amide coupling followed by a deprotection—researchers often encounter challenges that can significantly impact yield and purity.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions. Our goal is to provide a self-validating framework for achieving a high-yielding, robust, and scalable synthesis.

Synthetic Strategy Overview

The most common and reliable pathway to synthesize 4-(Piperidin-3-ylcarbonyl)morpholine involves a two-stage process. First, the piperidine nitrogen is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent self-coupling and other side reactions. This is followed by the amide bond formation between N-Boc-piperidine-3-carboxylic acid and morpholine. The final step is the removal of the Boc protecting group to yield the target compound.

Caption: General two-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

Section A: Amide Coupling of N-Boc-Piperidine-3-carboxylic Acid and Morpholine

FAQ 1: My amide coupling reaction has stalled or resulted in a low yield. What are the most common causes?

This is a frequent issue, often attributable to one of four factors:

-

Inefficient Carboxylic Acid Activation: The core of an amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If the activating agent is suboptimal or has degraded, the reaction will not proceed efficiently.[1][2]

-

Base Selection and Stoichiometry: A suitable non-nucleophilic base is crucial. Its role is to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction.[3] An incorrect choice or amount of base can hinder the reaction. For instance, using a weaker base than required may not sufficiently deprotonate the acid for activation with certain reagents.[2]

-

Reagent Quality and Moisture: Coupling reagents, especially carbodiimides like EDC and phosphonium/aminium salts like HATU, are moisture-sensitive. Always use freshly opened reagents or those stored properly in a desiccator. The presence of water can hydrolyze the activated intermediate back to the carboxylic acid.

-

Reaction Concentration: Dilute conditions can slow down the bimolecular coupling reaction. Ensure your reagents are sufficiently concentrated as per established protocols.

FAQ 2: There are many coupling reagents available. How do I choose the right one for this specific transformation?

The choice of coupling reagent is arguably the most critical parameter for this step. While many options exist, they are not interchangeable. Their efficacy depends on their mechanism of action, potential for side reactions, and ease of work-up.[1][3] For coupling a secondary amine like morpholine, modern uronium/aminium reagents like HATU are often superior to classical carbodiimides.

| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages & Common Byproducts |

| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate. Often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions.[1][4] | Cost-effective and widely available. | Can be sluggish for less nucleophilic amines.[4] Forms urea byproducts (e.g., DCU from DCC) that can be difficult to remove. Potential for racemization without additives.[1] |

| Phosphonium Salts | PyBOP, BOP | Forms an activated phosphonium ester. | High reactivity and efficiency. Byproducts are generally water-soluble, simplifying purification. | BOP is a suspected carcinogen and should be handled with care. |

| Aminium/Uronium Salts | HATU , HBTU | Forms a highly reactive O-acyl active ester derived from HOAt.[2][3] | Very fast reaction rates and high yields, even with hindered or less reactive amines.[2] Low risk of racemization.[3] | Higher cost compared to carbodiimides. Requires a non-nucleophilic base like DIPEA.[5] |

| Triazine-based | DMT-MM | Activates the carboxylate directly. | Works well in alcoholic solvents and even water mixtures. Does not require an external base.[5] | May be less effective for very challenging couplings compared to HATU. |

Recommendation: For robust, high-yield synthesis of 4-(Piperidin-3-ylcarbonyl)morpholine, HATU is the recommended starting point due to its high efficiency and the water-solubility of its byproducts.[2]

FAQ 3: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products and how can I minimize them?

Side product formation is a clear indicator that your reaction conditions need optimization. The diagram below outlines a logical troubleshooting process.

Caption: Troubleshooting flowchart for amide coupling.

One common side product, particularly when using carbodiimides like DCC or EDC without an additive, is the N-acylurea. This results from the rearrangement of the O-acylisourea intermediate.[1] The addition of 1-hydroxybenzotriazole (HOBt) effectively suppresses this side reaction by forming an active ester that is more reactive towards the amine.[4]

Section B: N-Boc Deprotection

FAQ 4: My N-Boc deprotection is incomplete, even after several hours. How can I improve this?

Incomplete deprotection is usually a result of insufficiently acidic conditions or a non-optimal choice of acid/solvent system.

-

Increase Acid Concentration/Equivalents: The Boc group is removed by acidolysis.[6] If you are using a substoichiometric amount of acid or a dilute solution, the reaction may not go to completion. For Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), concentrations of 20-50% (v/v) are standard.[6][7]

-

Switch to a Stronger System: A solution of 4M HCl in dioxane is often more potent than TFA/DCM and can drive sluggish deprotections to completion. A key advantage is that the product often precipitates as the hydrochloride salt, which simplifies isolation.[6]

-

Monitor the Reaction: Don't rely solely on time. Track the reaction's progress by TLC or LC-MS until all the Boc-protected starting material has been consumed.

FAQ 5: I suspect my final product is degrading during deprotection. What are some milder alternatives?

While the 4-(Piperidin-3-ylcarbonyl)morpholine scaffold is relatively robust, harsh acidic conditions can sometimes cause issues with other sensitive functional groups if they were present in a more complex derivative.

| Method | Reagents/Conditions | Typical Reaction Time | Advantages | Disadvantages & Work-up |

| Standard TFA | 20-50% TFA in DCM, 0 °C to RT | 1-4 hours[6] | Highly effective, volatile reagents are easy to remove under vacuum. | TFA is corrosive and can be difficult to remove completely from the final product salt.[6] Requires a basic work-up or ion-exchange chromatography to get the free base. |

| HCl in Dioxane | 4M HCl in Dioxane, RT | 1-3 hours[6] | Very effective. Product often precipitates as the HCl salt, allowing for simple filtration and purification.[6] | Dioxane is a peroxide-former and should be handled accordingly. The HCl salt may require neutralization to proceed with subsequent reactions. |

| Thermal (Acid-Free) | Heating in a high-boiling point solvent like TFE or Toluene (e.g., 110-150 °C) | Varies (minutes to hours) | Avoids strongly acidic conditions, which is beneficial for acid-sensitive molecules. | High temperatures can cause degradation of other functional groups. May not be suitable for all substrates.[8] |

Recommendation: For general use, 4M HCl in Dioxane offers an excellent balance of reactivity and ease of product isolation.[6]

FAQ 6: The work-up after TFA deprotection is messy, and I'm losing product. Any tips for a cleaner isolation?

The primary challenge with TFA is its high acidity and boiling point, making its complete removal difficult.

-

Co-evaporation: After removing the bulk of the DCM and TFA under reduced pressure, add a non-polar solvent like toluene or diethyl ether and re-evaporate. Repeat this process 2-3 times. This helps to azeotropically remove residual TFA.

-

Precipitation: After evaporation, dissolve the residue in a minimal amount of a polar solvent (like methanol) and add it dropwise to a large volume of a stirred, cold, non-polar solvent (like diethyl ether). This will often crash out the product's trifluoroacetate salt, leaving impurities in the solution.

-

Conversion to HCl salt: For better handling and crystallinity, the crude TFA salt can be dissolved in a solvent like methanol, and a solution of HCl in ether or dioxane can be added to precipitate the more stable hydrochloride salt.

Section C: Purification

FAQ 7: What is the most effective way to purify the final 4-(Piperidin-3-ylcarbonyl)morpholine?

The final product is a polar, basic amine.

-

Crystallization: If the hydrochloride salt is formed, recrystallization is often the best method for achieving high purity on a large scale. A common solvent system is methanol/ethanol or isopropanol/ether.

-

Silica Gel Chromatography: While possible, chromatography of polar amines on standard silica gel can be problematic due to streaking and irreversible binding. To mitigate this, the silica gel should be pre-treated with a base, or the eluent should be modified. A typical mobile phase would be DCM/Methanol with 0.5-1% triethylamine or ammonium hydroxide added to suppress the amine's interaction with acidic silanol groups.

-

Acid-Base Extraction: After deprotection and neutralization to the free base, an aqueous workup can remove water-soluble byproducts (e.g., from HATU coupling). The product can be extracted into an organic solvent like DCM. Washing the organic layer with brine and drying it before concentration is standard practice.

Optimized Experimental Protocols

Protocol 1: High-Yield Amide Coupling using HATU

Causality: This protocol uses HATU, a highly efficient coupling reagent that minimizes side reactions and drives the reaction to completion quickly, which is ideal for forming the amide bond with the secondary amine, morpholine.[2][3] DIPEA is chosen as the base because it is non-nucleophilic and will not compete with morpholine.[3]

-

To a stirred solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Add morpholine (1.1 eq) to the solution.

-

In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the HATU solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(Piperidin-3-ylcarbonyl)morpholine, which can be purified by chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Robust N-Boc Deprotection using HCl in Dioxane

Causality: This method is highly effective and often simplifies purification, as the desired product precipitates from the reaction mixture as its hydrochloride salt, separating it from non-basic, organic-soluble impurities.[6]

-

Dissolve the crude N-Boc-4-(Piperidin-3-ylcarbonyl)morpholine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

To this solution, add a solution of 4M HCl in 1,4-dioxane (4-5 eq) at room temperature.

-

Stir the mixture at room temperature. A white precipitate of the hydrochloride salt should begin to form within 30 minutes.

-

Continue stirring for 1-3 hours, monitoring by TLC or LC-MS to confirm the complete disappearance of the starting material.

-

Upon completion, filter the solid precipitate and wash it with a small amount of cold diethyl ether or the reaction solvent.

-

Dry the solid under vacuum to yield 4-(Piperidin-3-ylcarbonyl)morpholine hydrochloride as a white to off-white solid.

References

- WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.

- CN105777615A - Preparation method of 4-morpholino piperidine.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

-

Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. ACS Publications. [Link]

-

A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

-

An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. ResearchGate. [Link]

-

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. MDPI. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health (NIH). [Link]

-

N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]

-

(PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

-

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. ResearchGate. [Link]

-

Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. bachem.com [bachem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-(Piperidin-3-ylcarbonyl)morpholine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Piperidin-3-ylcarbonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Our focus is on providing practical, field-proven insights rooted in mechanistic understanding to help you optimize your reaction outcomes, enhance purity, and troubleshoot effectively.

Core Synthetic Strategy: An Overview

The most prevalent and reliable method for synthesizing 4-(Piperidin-3-ylcarbonyl)morpholine is through the amide coupling of a suitably N-protected piperidine-3-carboxylic acid with morpholine, followed by deprotection. This seemingly straightforward process involves several critical steps where side products can arise. Understanding the entire workflow is essential for diagnosing issues.

Caption: General workflow for the synthesis of 4-(Piperidin-3-ylcarbonyl)morpholine.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format, focusing on the identification, mitigation, and prevention of common side products.

Part 1: Issues During the Amide Coupling Step

Question 1: My reaction is complete, but after workup, I have a significant amount of a white, insoluble precipitate that is not my product. What is it and how can I avoid it?

Answer:

This is a classic issue when using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent. The precipitate is almost certainly N,N'-dicyclohexylurea (DCU) , the byproduct of the DCC-mediated activation.

-

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. When morpholine attacks this intermediate, the amide bond is formed, and DCC is released as DCU. While DCC is soluble in many organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), DCU is notoriously insoluble and precipitates out, often trapping some of the desired product.[1]

-

Troubleshooting & Prevention:

-

Filtration: The most direct approach is to filter the reaction mixture through a pad of Celite® before proceeding with the aqueous workup. Rinsing the filter cake with a small amount of the reaction solvent can help recover some of the trapped product.

-

Solvent Selection for Precipitation: After the reaction, cooling the mixture to 0°C can further encourage DCU precipitation before filtration.

-

Alternative Reagents (Recommended): The most effective solution is to switch to a carbodiimide that produces a water-soluble urea byproduct.

-

EDC (or EDC·HCl): N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride is the preferred alternative. The resulting urea is soluble in water and is easily removed during the aqueous workup.[2]

-

DIC: N,N'-Diisopropylcarbodiimide forms a more soluble urea byproduct than DCC, making it a better choice for solid-phase synthesis and often easier to handle in solution-phase as well.[1]

-

-

Caption: Formation of insoluble DCU byproduct from DCC coupling agent.

Question 2: My starting material was enantiopure, but my final product shows significant racemization. Why did this happen and how can I prevent it?

Answer:

Racemization of the stereocenter at the C-3 position of the piperidine ring is a significant risk during the carboxylic acid activation step, especially under harsh conditions or with certain coupling reagents.

-

Mechanistic Cause: The activation of the carboxylic acid can lead to the formation of a symmetric intermediate, most commonly an oxazolone (or azlactone), particularly if the N-protecting group is an acyl type (like Boc). The proton at the C-3 position becomes acidic and can be abstracted, leading to a planar, achiral enolate-like system. Re-protonation can then occur from either face, resulting in racemization.[3]

-

Mitigation Strategies:

-

Use of Additives: This is the most crucial preventative measure. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are added to the reaction. They act as "traps" for the initial highly reactive intermediate (e.g., the O-acylisourea from carbodiimides), converting it into a less reactive, but still sufficiently electrophilic, active ester (e.g., HOBt-ester). These active esters are significantly less prone to forming the oxazolone and thus suppress racemization.[1][3]

-

Choice of Coupling Reagent: Aminium/Uronium-based reagents like HATU , HBTU, or TBTU are pre-formulated with a benzotriazole moiety and are excellent choices for minimizing racemization.[2][4]

-

Temperature Control: Running the activation and coupling at lower temperatures (e.g., starting at 0°C and slowly warming to room temperature) can reduce the rate of oxazolone formation.

-

| Coupling System | Racemization Risk | Byproduct Solubility | Recommendation |

| DCC alone | High | Low (Insoluble DCU) | Not Recommended for Chiral Substrates |

| DCC / HOBt | Low | Low (Insoluble DCU) | Acceptable, but EDC is better |

| EDC / HOBt | Low | High (Water Soluble) | Highly Recommended |

| HATU / DIPEA | Very Low | High (Water Soluble) | Excellent Choice |

Question 3: My LC-MS shows a side product with a mass corresponding to my desired product plus 56 amu. What is this impurity?

Answer:

This impurity is likely the N-tert-butyl adduct on the piperidine nitrogen of your final product. This occurs when the Boc deprotection step is performed after purification, and there are residual reagents or conditions that can lead to alkylation. A more common source, however, is an incomplete reaction during the Boc protection of the starting material, where isobutylene (a byproduct) or other reactive species alkylate the piperidine nitrogen.

A mass difference of +56 amu is also characteristic of double acylation by the Boc group , leading to a tert-butoxycarbonyl piperidine intermediate that is then carried through the synthesis. However, the most probable cause is related to the tert-butyl cation formed during deprotection.

-

Causality: During acid-catalyzed deprotection of the Boc group (e.g., with TFA), a stable tert-butyl cation is generated. If your final, deprotected product (a secondary amine) is present, it can act as a nucleophile and be alkylated by this cation, leading to the N-tert-butyl side product.

-

Prevention:

-

Use a Cation Scavenger: Always include a scavenger during Boc deprotection. Triethylsilane (TES) or Triisopropylsilane (TIS) are excellent choices. They will rapidly and irreversibly trap the tert-butyl cation, preventing it from reacting with your product.

-

Ensure Complete Deprotection: Monitor the deprotection step carefully (e.g., by TLC or LC-MS) to ensure all the Boc-protected material has been consumed before workup.

-

Part 2: Issues During Protection & Deprotection

Question 4: After the N-Boc deprotection step with TFA, my reaction mixture turned dark, and the final product is difficult to purify. What is happening?

Answer:

The darkening of the reaction mixture during TFA-mediated deprotection is common and is usually due to side reactions involving the generated tert-butyl cation. While you may not have obvious nucleophiles to trap it, the cation can lead to various polymerization or degradation pathways, especially at higher temperatures or with prolonged reaction times.

-

Troubleshooting Protocol: Optimized Boc-Deprotection

-

Dissolve Substrate: Dissolve the N-Boc protected 4-(piperidin-3-ylcarbonyl)morpholine in Dichloromethane (DCM) (approx. 0.1 M).

-

Cool Reaction: Cool the solution to 0°C in an ice bath. This mitigates potential exotherms and reduces the rate of side reactions.

-

Add Scavenger: Add Triisopropylsilane (TIS) (1.2 - 1.5 equivalents).

-

Add Acid: Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents). A common ratio is 20-50% TFA in DCM (v/v).

-

Monitor: Stir the reaction at 0°C to room temperature for 1-3 hours. Monitor by LC-MS until the starting material is fully consumed.

-

Workup: Concentrate the mixture in vacuo. Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA. The resulting salt can then be neutralized or used directly.

-

Caption: Troubleshooting logic for N-Boc deprotection.

Part 3: General Impurities

Question 5: I have an impurity that I can't identify by mass, but it seems related to the starting materials. What should I check?

Answer:

Always verify the purity of your starting materials. Impurities in the reactants are a primary source of side products that are often carried through the entire synthetic sequence.

-

Morpholine Impurities: Commercial morpholine can be hygroscopic and may contain water, which can hydrolyze your activated intermediate. It can also contain diethanolamine from its own synthesis. Diethanolamine has two nucleophilic hydroxyl groups that could potentially react.

-

Piperidine-3-carboxylic Acid Impurities: Depending on its synthesis, this starting material could contain isomers (e.g., piperidine-2- or -4-carboxylic acid) or related piperidine species.[]

-

Solvent Purity: Ensure you are using dry solvents, especially for the coupling step. Water will compete with morpholine as a nucleophile, leading to the hydrolysis of your activated ester back to the carboxylic acid, resulting in low yields and unreacted starting material.

References

-

ChemBK. (2024). 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. Retrieved from ChemBK. [Link]

- Google Patents. (CN102070513A). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

- Google Patents. (CN105777615A).

-

National Institutes of Health (NIH). (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

- Google Patents. (WO2017213245A1). Method for producing 4-(piperidin-4-yl)morpholine.

-

ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

-

National Institutes of Health (NIH). (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]

-

National Institutes of Health (NIH). (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

Green Chemistry. (n.d.). In situ Fmoc removal. Retrieved from Green Chemistry. [Link]

-

ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. growingscience.com [growingscience.com]

Technical Support Center: Scaling Up 4-(Piperidin-3-ylcarbonyl)morpholine Synthesis

Welcome to the technical support center for the synthesis of 4-(Piperidin-3-ylcarbonyl)morpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to production. We will delve into the causality behind experimental choices, offering field-proven insights and robust troubleshooting protocols to ensure a successful, scalable, and reproducible process.

The synthesis of this molecule, while conceptually straightforward, presents several scale-up hurdles. A typical synthetic route involves three key stages: the formation of an N-protected piperidine-3-carboxylic acid precursor, the amide coupling with morpholine, and the final deprotection step. This guide is structured to address challenges at each of these critical stages.

Overall Synthetic Workflow

The diagram below outlines the general three-stage process for synthesizing 4-(Piperidin-3-ylcarbonyl)morpholine, highlighting the critical transitions where process control is paramount.

Caption: High-level workflow for the synthesis of 4-(Piperidin-3-ylcarbonyl)morpholine.

Stage 1: Precursor Synthesis (N-Boc-piperidine-3-carboxylic Acid)

The most common route to the piperidine core is through the hydrogenation of a pyridine precursor. This step is often the source of significant scale-up challenges related to catalyst activity, safety, and by-product formation.

Frequently Asked Questions & Troubleshooting

Question: My pyridine hydrogenation is sluggish or incomplete. What are the likely causes?

Answer: This is a frequent issue when scaling up. The primary causes are typically related to catalyst inhibition or insufficient reaction conditions.

-

Catalyst Inhibition: The basic nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, effectively acting as a poison and inhibiting its activity.

-

Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires significant energy to overcome. Lab-scale conditions (low pressure, ambient temperature) may not be sufficient for complete conversion on a larger scale.[1]

Troubleshooting Steps:

-

Use Acidic Additives: Adding an acid like acetic acid or HCl to the reaction mixture protonates the pyridine nitrogen.[1] This prevents it from binding to the catalyst and significantly enhances the reaction rate.

-

Optimize Catalyst Choice: For pyridine reduction, rhodium (Rh/C) and platinum-based (PtO₂, Pt/C) catalysts are often more effective and less prone to inhibition than palladium (Pd/C).[1]

-

Increase Severity: Scaling up often requires more forcing conditions. Increase hydrogen pressure (e.g., 50-100 psi, or higher in appropriate reactors) and temperature (e.g., 60-80 °C) to drive the reaction to completion.[1] Always operate within the safety limits of your equipment.

Question: I'm observing unexpected by-products like ring-opened amines. How can I prevent this?

Answer: Ring-opening is a known side reaction, particularly with certain catalysts and the presence of water.

-

Mechanism: This side reaction, known as hydrogenolysis, is more common with catalysts like rhodium under harsh conditions.

-

Solution: Ensure you are using anhydrous solvents and reagents. If ring-opening persists, screen for a more chemoselective catalyst. Sometimes, a lower reaction temperature with a longer reaction time can minimize this pathway.[1]

Stage 2: Amide Coupling of N-Boc-piperidine-3-carboxylic Acid and Morpholine

The amide bond formation is the cornerstone of this synthesis. On a large scale, the choice of coupling reagent, solvent, and work-up procedure dramatically impacts process efficiency, cost, and waste generation.[2][3]

Frequently Asked Questions & Troubleshooting

Question: My amide coupling reaction has a low yield. How can I improve it?

Answer: Low yields in amide couplings are common and can usually be rectified by systematically evaluating the reaction components.

-

Activate the Carboxylic Acid: Ensure your coupling reagent is added before or concurrently with the morpholine. Pre-activating the carboxylic acid for 15-30 minutes by stirring it with the coupling agent and base (if required) before adding the amine can improve yields.

-

Check Reagent Stoichiometry: On a larger scale, minor weighing errors can become significant. It's common practice to use a slight excess (1.05-1.2 equivalents) of the less expensive reagent, which is typically morpholine, to drive the reaction to completion.[4]

-

Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is preferred to prevent side reactions. Ensure the base is anhydrous, as water will hydrolyze the activated acid intermediate.

-

Solvent Purity: Use dry, polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN). Water content is a major cause of failed coupling reactions.

Question: The purification of my coupled product is difficult due to by-products from the coupling reagent. What are my options?

Answer: This is a critical consideration for scale-up, where chromatography is undesirable. The choice of coupling reagent directly impacts the ease of purification.

-

Carbodiimides (EDC, DCC): DCC is inexpensive but forms a dicyclohexylurea (DCU) by-product that is notoriously difficult to remove due to its low solubility in many organic solvents.[4] EDC is a better choice as its urea by-product is water-soluble and can be removed with an aqueous work-up.

-

Phosphonium/Uronium Salts (HATU, HBTU): These are highly efficient but expensive and generate stoichiometric amounts of by-products that must be removed. They are often best for difficult couplings.

-